Metildigoxin, similar to other cardiac glycosides, primarily exerts its effects by inhibiting the sodium-potassium ATPase pump located in the cell membrane of cardiac myocytes []. This inhibition leads to an increase in intracellular sodium levels. The elevated sodium, in turn, influences the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration. This rise in intracellular calcium enhances the contractility of the heart muscle [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7